Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl
Description
Systematic IUPAC Nomenclature Analysis
The systematic IUPAC name for this compound is derived by identifying the longest carbon chain containing the principal functional group. Here, the propanoate ester serves as the parent structure. The ester group (methyl propanoate) is modified by two substituents at the second carbon: an amino group (-NH₂) and a 4-isopropoxyphenyl group.
Breaking down the name:
- Methyl : Indicates the ester’s alkoxy component (CH₃O-).
- 2-Amino-2-(4-isopropoxyphenyl)propanoate : Specifies substituents on the propanoate’s second carbon. The prefix "2-amino" denotes the -NH₂ group, while "2-(4-isopropoxyphenyl)" describes the aryl ether substituent.
- Hydrochloride : Signifies the compound’s salt form, where the amine is protonated and paired with a chloride counterion.
The full IUPAC name is methyl 2-amino-2-[4-(propan-2-yloxy)phenyl]propanoate hydrochloride. The numbering prioritizes the ester’s carbonyl carbon as position 1, with substituents at position 2.
Molecular Formula and Structural Isomerism Considerations
The molecular formula of the free base is C₁₃H₁₉NO₃ , while the hydrochloride salt adds a chloride ion and a proton, resulting in C₁₃H₂₀ClNO₃ . Key structural features include:
- A chiral center at the second carbon of the propanoate backbone, leading to two enantiomers (R and S configurations).
- An isopropoxy group (-OCH(CH₃)₂) para-substituted on the phenyl ring.
Table 1: Molecular Identity Summary
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular formula | C₁₃H₁₉NO₃ | C₁₃H₂₀ClNO₃ |
| Molecular weight (g/mol) | 237.29 | 273.75 |
| Chiral centers | 1 | 1 |
Structural isomerism arises primarily from the chiral center, necessitating stereochemical descriptors in precise nomenclature. The undefined stereochemistry in commercial samples often indicates a racemic mixture unless otherwise specified.
Salt Formation Rationale: Hydrochloride Counterion Selection
The hydrochloride salt form is preferred for several reasons:
- Enhanced Solubility : The protonation of the amine group (-NH₂ → -NH₃⁺) increases polarity, improving aqueous solubility compared to the free base.
- Stability : Ionic salts are less prone to oxidation or degradation, extending shelf life.
- Crystallinity : Hydrochloride salts often form stable crystals, facilitating purification and characterization.
The selection of HCl over other acids (e.g., sulfuric or citric) is driven by its strong acidity (pKa ≈ -1.3), which ensures complete protonation of the amine. Additionally, chloride ions are physiologically ubiquitous, reducing toxicity concerns in biomedical applications.
Table 2: Comparative Properties of Amine Salts
| Property | Free Amine | Hydrochloride Salt |
|---|---|---|
| Water solubility | Low | Moderate to high |
| Melting point | Variable | Defined, sharp |
| Hygroscopicity | Often high | Reduced |
This salt formation strategy aligns with broader trends in pharmaceutical chemistry, where ≈50% of small-molecule drugs are marketed as salts to optimize bioavailability and stability.
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H |
InChI Key |
ZKVFVFCWNRZDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Route Based on Aromatic Nitration and Reduction (Adapted from Patent CN104744302A)
This method involves initial nitration of phenyl precursors, methylation, reduction, and subsequent amination:
This route yields the amino ester intermediate, which is then converted to the hydrochloride salt.
Esterification and Aromatic Substitution (Based on Vulcan Chem Data)
In this approach, the phenolic hydroxyl of an isopropoxyphenyl derivative is esterified, followed by amino group installation:
This method emphasizes regioselective substitution and functional group compatibility.
Multi-step Synthesis via Chiral Precursors (Patent WO2016170544A1)
This advanced route employs chiral intermediates to ensure stereochemical purity:
This pathway is suitable for producing enantiomerically pure compounds.
Data Tables Summarizing Key Parameters
| Parameter | Method 1 (CN104744302A) | Method 2 (Vulcan Chem) | Method 3 (WO2016170544A1) |
|---|---|---|---|
| Starting Materials | Nitro precursor, phenyl derivatives | Phenolic compounds, halogenated intermediates | Chiral esters, halogenated intermediates |
| Reagents | Sodium nitrate, methyl iodide, iron powder | Acid catalysts, nucleophiles | Enantioselective catalysts, halogenating agents |
| Reaction Conditions | Low temperature nitration, reflux | Mild reflux, controlled temperature | Enantioselective catalysis, low temperature |
| Yield | Approx. 70-85% (overall) | 80-90% (intermediate yields) | 75-88% (enantiomeric purity) |
| Key Challenges | Regioselectivity, purification | Side reactions, stereochemistry | Enantioselectivity, complex purification |
Critical Analysis of Preparation Methods
- Route Efficiency: The nitration-reduction-aminations pathway (Method 1) is well-established, offering high yields but requiring careful control of nitration conditions to avoid poly-nitration.
- Selectivity: Aromatic substitution methods (Method 2) provide regioselectivity, especially when employing protecting groups.
- Stereochemistry: Enantioselective synthesis (Method 3) is crucial for pharmacological activity, though it involves more complex catalysts and purification steps.
- Environmental & Safety Considerations: Use of reagents like methyl iodide and strong acids necessitates strict safety protocols and waste management.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride has garnered attention for its potential therapeutic applications:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties, potentially due to structural similarities with known anticonvulsants. The isopropoxyphenyl group enhances activity against seizures.
- Anticancer Potential : Studies have shown that compounds related to this compound possess significant antiproliferative effects on various cancer cell lines, including colorectal cancer (HCT-116). The structure-activity relationship analyses suggest that modifications in the phenyl ring can enhance cytotoxicity .
- Neuroprotective Effects : Investigations into the neuroprotective potential of this compound reveal promise in mitigating neurodegenerative diseases by modulating neurotransmitter systems .
The biological activity of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is characterized by its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions based on its structure:
- Mechanism of Action : The methoxy and amino groups play crucial roles in binding to the active sites of enzymes, modulating their activity .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
In a separate investigation, the neuroprotective effects were assessed through animal models of neurodegeneration. The compound demonstrated significant improvements in cognitive function and reduced neuronal loss compared to control groups.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
Key Differences :
- Substituent : A fluorine atom replaces the isopropoxy group at the para position of the phenyl ring.
- Molecular Weight : 233.67 g/mol (vs. ~273.76 g/mol for the target compound) .
- Functional Groups : The absence of an ether linkage (isopropoxy) reduces steric bulk and lipophilicity. Fluorine’s electron-withdrawing nature may alter electronic interactions in biological systems compared to the electron-donating isopropoxy group.
- Applications : Fluorinated analogs are often explored for enhanced metabolic stability and receptor binding in medicinal chemistry.
Impurities and Derivatives from Pharmaceutical Standards ()
| Compound Name | Substituent/Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| (2RS)-2-(4-Formylphenyl)-propanoic Acid | Formyl (-CHO) | ~180.16 | Higher reactivity (aldehyde group) |
| Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate | Chlorobenzoyl, ester | ~362.83 | Increased lipophilicity (Cl, benzoyl) |
| Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate | Ethyl ester, chlorobenzoyl | ~376.86 | Enhanced hydrolytic stability (ethyl vs. methyl ester) |
Structural Insights :
Methyl-3-[(4-sulfamoylphenyl)amino]propanoate ()
- Substituent : Sulfamoyl (-SO₂NH₂) group.
- Key Differences :
Functional Group Impact on Properties
Biological Activity
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride (also referred to as Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate HCl) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a structure that includes an isopropoxy group, which may influence its reactivity and biological interactions. The compound's molecular formula is , and it has a molecular weight of approximately 270.76 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is believed to modulate various signaling pathways, which can lead to different physiological effects:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . For instance, in vitro assays demonstrated that this compound selectively inhibited the growth of cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT-116 | 0.81 | Significant inhibitory action on cancer cells |
| HEK-293 | >10 | Minimal effect on normal cells |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary tests showed effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Antiproliferative Effects : A study conducted on various derivatives of propanoates indicated that compounds similar to this compound exhibited significant antiproliferative effects against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inhibition of Enzymatic Activity : Research has shown that this compound can inhibit specific enzymes related to cancer metabolism, thereby reducing tumor growth. For example, it was noted that the compound interacts with heat shock protein pathways, crucial for cancer cell survival .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(4-methoxyphenyl)propanoate | Methoxy instead of isopropoxy | Moderate anticancer activity |
| Methyl 2-amino-2-(4-ethoxyphenyl)propanoate | Ethoxy instead of isopropoxy | Lower selectivity for cancer cells |
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate HCl?
Methodological Answer:
Synthesis optimization should focus on reaction conditions (e.g., pH, temperature, and solvent selection) and protecting group strategies. For example, hydroxylamine·HCl has been used in oxime formation for structurally related compounds under controlled pH (8–9) and temperature (60°C) to minimize side reactions . Monitoring intermediates via thin-layer chromatography (TLC) or HPLC is critical. Additionally, recrystallization from ether/petroleum ether can improve purity .
Basic Question: How can researchers validate the purity of this compound during synthesis?
Methodological Answer:
Purity validation requires a combination of chromatographic and spectroscopic techniques:
- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify impurities. Reference standards for propanoic acid derivatives (e.g., EP impurities A–N) can guide method development .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the [M+H]+ ion (exact mass ~267.7 g/mol for the free base).
- Melting Point : Compare observed mp with literature values (e.g., similar compounds show mp ranges of 85–89°C) .
Advanced Question: What strategies are recommended for identifying and quantifying process-related impurities?
Methodological Answer:
Impurity profiling should include:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges. For example, ester hydrolysis under acidic conditions may generate propanoic acid derivatives .
- LC-MS/MS : Identify degradation products using high-resolution MS and compare fragmentation patterns with known impurities (e.g., EP Impurities A–N in related propanoic acids) .
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., trimethylsilylpropanoic acid) to quantify major impurities .
Advanced Question: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To address this:
- Solubility Screening : Test solubility in DMSO, water, and ethanol using nephelometry or UV/Vis spectroscopy. For example, structurally similar compounds show improved solubility in polar aprotic solvents .
- Accelerated Stability Studies : Store the compound under varying humidity (40–75% RH) and temperature (25–40°C) and monitor degradation via HPLC. Cross-reference findings with databases like NIST Chemistry WebBook for thermodynamic consistency .
Basic Question: What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR : 1H and 13C NMR can confirm the isopropoxy group (δ 1.2–1.4 ppm for CH3, δ 4.5–5.0 ppm for OCH) and ester carbonyl (δ 165–175 ppm). Compare with published spectra for related compounds .
- IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, NH2 bend at ~1600 cm⁻¹) .
Advanced Question: How should researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, A549) to test growth inhibition. Include positive controls (e.g., doxorubicin) and measure IC50 values via MTT assays .
- Enzyme Inhibition Studies : Target enzymes like cyclooxygenase (COX) or proteases, using fluorogenic substrates. For example, anti-inflammatory activity can be assessed via COX-2 inhibition assays .
Advanced Question: What computational methods support the analysis of this compound’s reactivity or interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Compare with experimental reactivity data (e.g., hydrolysis rates) .
- Molecular Docking : Simulate binding to biological targets (e.g., COX-2) using software like AutoDock Vina. Validate with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
